8-Ethoxy-8-oxooctylzinc bromide
Description
8-Ethoxy-8-oxooctylzinc bromide is an organozinc reagent characterized by an eight-carbon alkyl chain functionalized with ethoxy and oxo groups at the terminal position. Its general structure can be inferred as CH₂(CH₂)₆C(O)OEt-ZnBr, where the ethoxy (OEt) and oxo (C=O) groups enhance its reactivity in organic synthesis, particularly in cross-coupling reactions such as Negishi coupling. Organozinc compounds like this are pivotal in forming carbon-carbon bonds due to their moderate reactivity and compatibility with diverse substrates.
Properties
Molecular Formula |
C10H19BrO2Zn |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
bromozinc(1+);ethyl octanoate |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-3-5-6-7-8-9-10(11)12-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OALISFZOSOZYAG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCCCCC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-8-oxooctylzinc bromide involves the reaction of 8-bromo-8-oxooctyl bromide with zinc in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually packaged in glass bottles with screw caps and septa to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-8-oxooctylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Oxidizing Agents: Oxidizing agents such as or can be used to oxidize the compound.
Reducing Agents: Reducing agents like or are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form 8-ethoxy-8-oxo-octylamine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 8-ethoxy-8-oxooctylzinc bromide is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules .
Biology and Medicine: .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 8-ethoxy-8-oxooctylzinc bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound can coordinate with various ligands, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Organozinc Bromides
6-Ethoxy-6-oxohexylzinc Bromide (CAS 312693-01-9)
- Structural Differences : The hexyl chain (6 carbons) vs. octyl chain (8 carbons) reduces steric bulk and alters solubility. Shorter chains typically increase hydrophilicity, whereas longer chains enhance lipophilicity.
- Reactivity : The shorter chain may facilitate faster reaction kinetics in cross-couplings due to reduced steric hindrance. However, the octyl chain in the target compound might improve selectivity in sterically demanding reactions.
- Molecular Weight : Estimated to be lower than the octyl variant (exact data unavailable) .
2-Ethoxy-1,1-difluorooxoethylzinc Bromide (CAS 109522-62-5)
- Molecular Formula : C₄H₅BrF₂O₂Zn (MW 268.37 g/mol).
- Key Differences: The ethyl chain is significantly shorter (2 carbons), and the presence of difluoro substituents introduces strong electron-withdrawing effects. This enhances electrophilicity, making it more reactive toward nucleophiles compared to the non-fluorinated 8-ethoxy analog.
- Applications : Likely used in fluorinated compound synthesis, whereas the octyl variant may prioritize coupling with bulky substrates .
Table 1: Structural and Molecular Comparison
| Compound | Chain Length | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 8-Ethoxy-8-oxooctylzinc bromide | 8 | Ethoxy, oxo | C₈H₁₅BrO₂Zn* | ~325.5 (estimated) |
| 6-Ethoxy-6-oxohexylzinc bromide | 6 | Ethoxy, oxo | C₆H₁₁BrO₂Zn* | ~269.4 (estimated) |
| 2-Ethoxy-1,1-difluorooxoethylzinc bromide | 2 | Ethoxy, oxo, difluoro | C₄H₅BrF₂O₂Zn | 268.37 |
*Estimated based on chain length and functional groups.
Comparison with Heterocyclic Bromide Salts
8-Benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium Bromide
- Structure : A pyridine-derived bromide salt with a fused isoxazoline ring and benzyl group.
- Key Differences: Unlike the organozinc target compound, this is a cationic heterocycle stabilized by bromide. Its applications lie in medicinal chemistry or catalysis rather than cross-coupling.
- Molecular Weight: 328.26 g/mol (C₁₅H₂₂BrNO₂) .
2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium Bromide
- Structure : A pyridinium salt with ethoxy-oxoethyl and 4-methylbenzyl groups.
- Reactivity: Ionic nature facilitates use in polar solvents or ionic liquids, contrasting with the covalent Zn–C bond in organozinc reagents.
- Molecular Weight: 350.26 g/mol (C₁₇H₂₀BrNO₂) .
Crystallographic and Stability Considerations
Organozinc compounds, however, rely on covalent metal-carbon bonds and may exhibit distinct packing behaviors, such as dimerization or coordination polymers, depending on solvent and substituents .
Biological Activity
8-Ethoxy-8-oxooctylzinc bromide is a zinc-based compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its biological activity is of particular interest due to its potential applications in drug development and therapeutic interventions.
- Molecular Formula : C12H23BrO2Zn
- Molecular Weight : 313.63 g/mol
- IUPAC Name : 8-Ethoxy-8-oxooctylzinc bromide
- Solubility : Soluble in organic solvents like tetrahydrofuran (THF) and dichloromethane.
The biological activity of 8-Ethoxy-8-oxooctylzinc bromide is primarily attributed to its ability to form stable complexes with biomolecules, influencing various biochemical pathways. The zinc ion plays a crucial role in enzyme catalysis and structural stabilization of proteins. Its interactions can lead to modulation of signaling pathways, particularly those involved in inflammation and cell proliferation.
Biological Activity Overview
Research indicates that 8-Ethoxy-8-oxooctylzinc bromide exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds containing zinc exhibit antimicrobial effects, potentially making 8-Ethoxy-8-oxooctylzinc bromide useful in treating infections.
- Anticancer Activity : Preliminary data suggest that this compound may inhibit cancer cell growth by inducing apoptosis in certain cell lines.
- Anti-inflammatory Effects : Zinc compounds are known to modulate inflammatory responses, which could be beneficial in conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces cytokine production in macrophages |
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of 8-Ethoxy-8-oxooctylzinc bromide. The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with the mechanism involving the activation of caspase pathways leading to apoptosis. This study highlights the potential for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared to other zinc-based compounds, 8-Ethoxy-8-oxooctylzinc bromide shows unique properties due to its ethoxy group, which enhances solubility and bioavailability. This can lead to improved pharmacokinetic profiles compared to traditional zinc salts.
Table 2: Comparison with Other Zinc Compounds
| Compound | Solubility | Biological Activity |
|---|---|---|
| Zinc Acetate | Moderate | Antimicrobial |
| Zinc Sulfate | Low | Anticancer |
| 8-Ethoxy-8-oxooctylzinc bromide | High | Antimicrobial, Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
